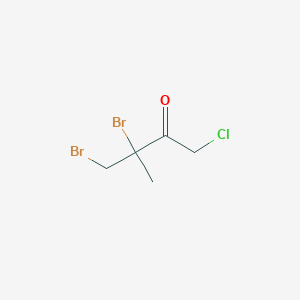
3,4-Dibromo-1-chloro-3-methylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-1-chloro-3-methylbutan-2-one is a chemical compound with the CAS Number: 2418662-26-5 . It has a molecular weight of 278.37 .
Molecular Structure Analysis
The InChI code for 3,4-Dibromo-1-chloro-3-methylbutan-2-one is 1S/C5H7Br2ClO/c1-5(7,3-6)4(9)2-8/h2-3H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications
Vibration Spectra and Rotational Isomerism
Studies on the vibration spectra and rotational isomerism of chain molecules, including compounds similar to 3,4-Dibromo-1-chloro-3-methylbutan-2-one, have been conducted. These studies focus on the Raman and infrared spectra of various halogenated butanes in different states of aggregation. This research is crucial for understanding the molecular structures and isomerism in such compounds (Matsuura et al., 1979).
Diastereoselective Synthesis
Research on the diastereoselective synthesis of β-Hydroxyketones, which are structurally related to 3,4-Dibromo-1-chloro-3-methylbutan-2-one, has been reported. Such syntheses are important for creating specific molecular configurations, useful in various chemical and pharmaceutical applications (Percino et al., 2008).
Nuclear Magnetic Resonance Studies
Nuclear magnetic resonance (NMR) studies, including investigations on compounds similar to 3,4-Dibromo-1-chloro-3-methylbutan-2-one, provide insights into the molecular structure and behavior of these compounds. Such studies are critical for understanding chemical properties and reactions (Hinton & Jaques, 1975).
Combustion Studies of Related Compounds
Research on the combustion of biofuels like 2-methylbutanol, which shares some structural characteristics with 3,4-Dibromo-1-chloro-3-methylbutan-2-one, is significant for developing alternative fuels. These studies contribute to our understanding of the combustion characteristics of larger alcohols (Park et al., 2015).
Electron Capture Processes in Organic Halides
Investigations into the electron capture processes in organic halides, including those structurally related to 3,4-Dibromo-1-chloro-3-methylbutan-2-one, are important for understanding the chemical behavior of these compounds under radiation. This research is crucial for applications in radiation chemistry and materials science (Bertin & Hamill, 1964).
Catalytic Reduction Studies
Research on the catalytic reduction of α, ω-dihaloalkanes, including compounds similar to 3,4-Dibromo-1-chloro-3-methylbutan-2-one, has been explored. These studies are significant for understanding the chemical transformations and potential applications of these compounds in synthetic chemistry (Pritts & Peters, 1995).
Mechanism of Action
properties
IUPAC Name |
3,4-dibromo-1-chloro-3-methylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br2ClO/c1-5(7,3-6)4(9)2-8/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEACTSBVZYUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tetrahydro-2-furanylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2658498.png)
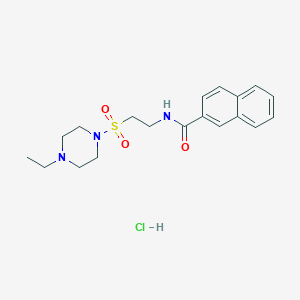

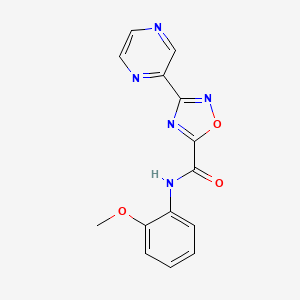
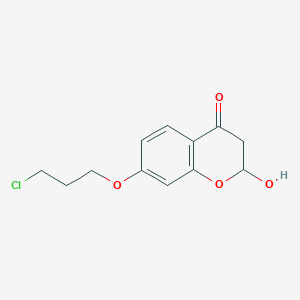
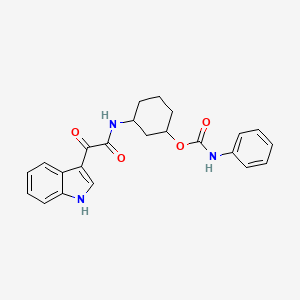

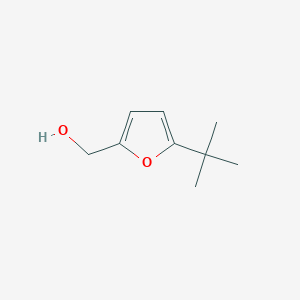

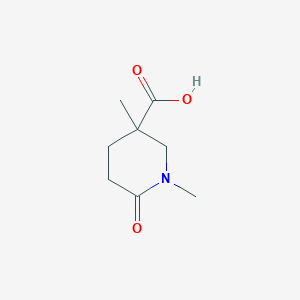
![4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2658514.png)
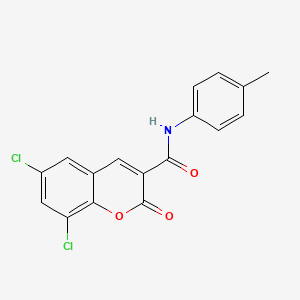
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2658516.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2658517.png)